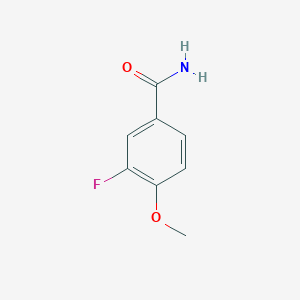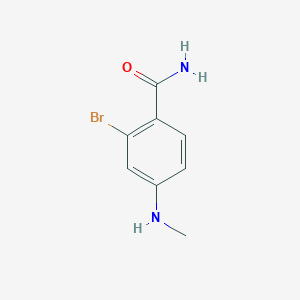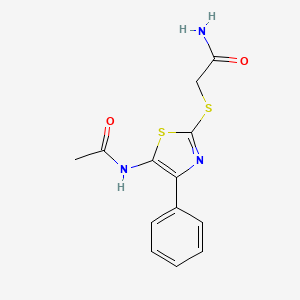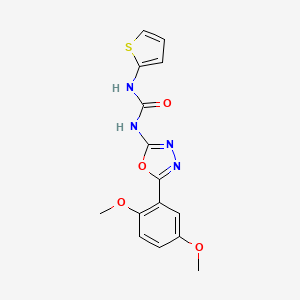
3-Fluoro-4-methoxybenzamide
Descripción general
Descripción
3-Fluoro-4-methoxybenzamide is a chemical compound that exhibits intriguing properties for scientific research. It is used for R&D purposes only and is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-methoxybenzamide is represented by the InChI code1S/C8H8FNO2/c1-12-7-3-2-5 (8 (10)11)4-6 (7)9/h2-4H,1H3, (H2,10,11) . This indicates that the compound has a molecular weight of 169.16 . Physical And Chemical Properties Analysis
3-Fluoro-4-methoxybenzamide is a solid at room temperature . The compound has a molecular weight of 169.16 .Aplicaciones Científicas De Investigación
Summary of the Application
3-Fluoro-4-methoxybenzamide is used in the study of vibrational analysis and non-linear optical activity . The compound’s molecular geometry, atomic charges, energy levels, polarizability, and first order hyperpolarizability are predicted using quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set .
Methods of Application or Experimental Procedures
The methods involve quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set . FTIR and FT-Raman spectra are investigated and compared with the observed data .
Results or Outcomes
The observed HOMO-LUMO energy gap offers evidence for the presence of intermolecular interactions in the compound . The first order hyperpolarizability calculated by quantum calculations infers that the title compound was an efficient tool for future applications in the field of non-linear optics .
Synthesis of Oxadiazoles for Antimicrobial Applications
Summary of the Application
3-Fluoro-4-methoxybenzoic acid, which can be derived from 3-Fluoro-4-methoxybenzamide, can be modified into hydrazide . This hydrazide is used in the synthesis of oxadiazoles , a class of organic compounds that have shown promising antimicrobial properties.
Methods of Application or Experimental Procedures
The specific methods of application involve the conversion of 3-Fluoro-4-methoxybenzoic acid into hydrazide . This hydrazide is then used in the synthesis of oxadiazoles . The exact procedures and technical details would depend on the specific synthesis protocol being used.
Results or Outcomes
The outcome of this application is the production of oxadiazoles . These compounds have been studied for their antimicrobial properties, making them potentially useful in the development of new antimicrobial drugs .
Intermediate in the Preparation of APIs for Alzheimer’s Disease Treatment
Summary of the Application
3-Fluoro-4-methoxybenzoic acid, which can be derived from 3-Fluoro-4-methoxybenzamide, can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .
Methods of Application or Experimental Procedures
The specific methods of application involve the conversion of 3-Fluoro-4-methoxybenzoic acid into esters with ligustrazine moiety through Fischer esterification . The exact procedures and technical details would depend on the specific synthesis protocol being used.
Results or Outcomes
The outcome of this application is the production of esters with ligustrazine moiety . These compounds have been studied for their potential in the treatment of Alzheimer’s disease .
Safety And Hazards
The safety information for 3-Fluoro-4-methoxybenzamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
3-fluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCORVLHOWHHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methoxybenzamide | |
Synthesis routes and methods
Procedure details








Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2789565.png)
![N-(benzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2789567.png)

![6-[(3-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2789570.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2789572.png)


![2-(2-((4-Fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2789576.png)
![N-(3-fluoro-4-methylphenyl)-1-(5-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2789578.png)
![1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2789583.png)
![methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2789584.png)